molecular formula C10H7BrN2O4S B2577252 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid CAS No. 953737-67-2

2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2577252
CAS No.: 953737-67-2
M. Wt: 331.14
InChI Key: GSWYZTFGTKZGGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid involves multiple steps, starting with the preparation of the 5-bromofuran-2-amido intermediate. This intermediate is then reacted with 1,3-thiazol-4-yl acetic acid under specific conditions to form the final product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

Scientific Research Applications

2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(5-Chlorofuran-2-amido)-1,3-thiazol-4-yl]acetic acid
  • 2-[2-(5-Methylfuran-2-amido)-1,3-thiazol-4-yl]acetic acid
  • 2-[2-(5-Nitrofuran-2-amido)-1,3-thiazol-4-yl]acetic acid

Uniqueness

2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of the bromine atom in the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

2-[2-[(5-bromofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4S/c11-7-2-1-6(17-7)9(16)13-10-12-5(4-18-10)3-8(14)15/h1-2,4H,3H2,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWYZTFGTKZGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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